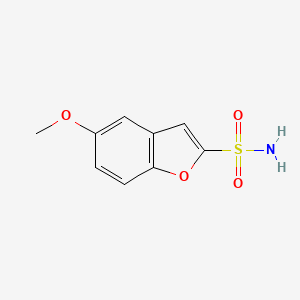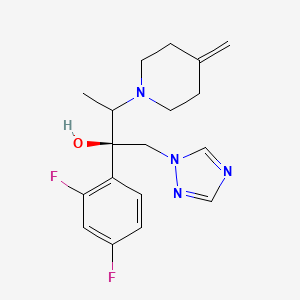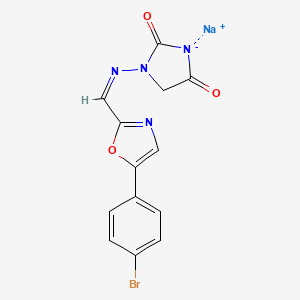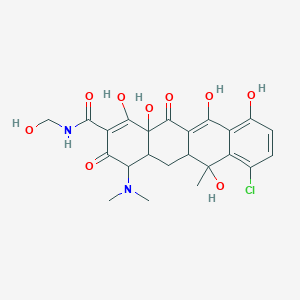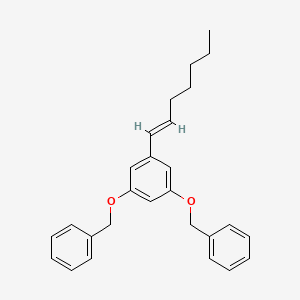
(E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a complex organic compound characterized by its unique structure, which includes a hept-1-en-1-yl group and a 1,3-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves multiple steps, starting with the preparation of the 1,3-phenylene core. This core is then functionalized with hept-1-en-1-yl groups through a series of reactions, including halogenation and coupling reactions. The final step involves the formation of the bis(oxy)methylene linkages, which are achieved through etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the hept-1-en-1-yl groups to single bonds, resulting in saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising lead compound for drug development.
Industry
In industry, this compound can be used as an intermediate in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of high-performance materials.
Mechanism of Action
The mechanism by which (E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- (E)-(((5-(Hex-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- (E)-(((5-(Oct-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- (E)-(((5-(Non-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
Uniqueness
(E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific hept-1-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H30O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[(E)-hept-1-enyl]-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C27H30O2/c1-2-3-4-5-8-17-25-18-26(28-21-23-13-9-6-10-14-23)20-27(19-25)29-22-24-15-11-7-12-16-24/h6-20H,2-5,21-22H2,1H3/b17-8+ |
InChI Key |
OAPAIMXARHWQDZ-CAOOACKPSA-N |
Isomeric SMILES |
CCCCC/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCCCC=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


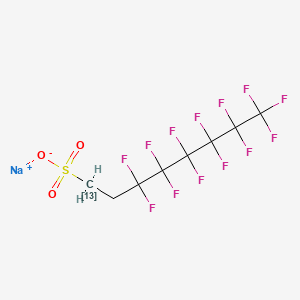
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)


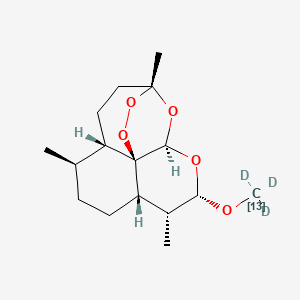
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
